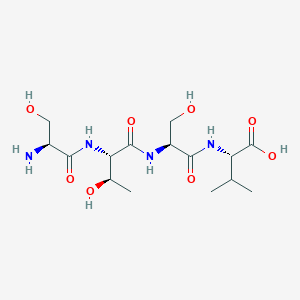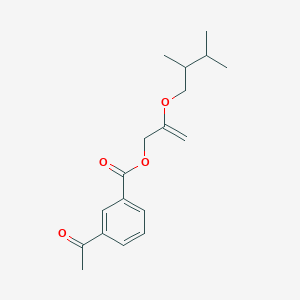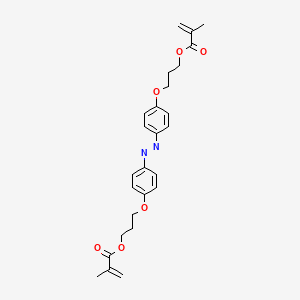![molecular formula C14H22N4O2S B12520857 L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide CAS No. 666861-85-4](/img/structure/B12520857.png)
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is a chemical compound that features a methionine residue linked to a glycinamide moiety through a 2-(pyridin-2-yl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide typically involves the coupling of L-methionine with N-[2-(pyridin-2-yl)ethyl]glycinamide. This can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., EDCI) and coupling additives like HOBt or HOAt to enhance the efficiency of the reaction. The reaction is usually carried out in an organic solvent such as DMF or DCM under mild conditions to prevent racemization of the amino acid .
Industrial Production Methods
For industrial-scale production, the synthesis may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and peptide-like compounds. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in protein-protein interactions and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the glycinamide moiety can form hydrogen bonds with biological macromolecules, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure with two pyridine rings and a methyl group.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring linked to a pyrimidine moiety.
Uniqueness
L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is unique due to the presence of the methionine residue, which imparts distinct redox properties and potential biological activity. The combination of the pyridine ring and glycinamide moiety also provides a versatile scaffold for further functionalization and study .
Eigenschaften
CAS-Nummer |
666861-85-4 |
|---|---|
Molekularformel |
C14H22N4O2S |
Molekulargewicht |
310.42 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylsulfanyl-N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]butanamide |
InChI |
InChI=1S/C14H22N4O2S/c1-21-9-6-12(15)14(20)18-10-13(19)17-8-5-11-4-2-3-7-16-11/h2-4,7,12H,5-6,8-10,15H2,1H3,(H,17,19)(H,18,20)/t12-/m0/s1 |
InChI-Schlüssel |
NHYKWBUDCQAFPM-LBPRGKRZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NCC(=O)NCCC1=CC=CC=N1)N |
Kanonische SMILES |
CSCCC(C(=O)NCC(=O)NCCC1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)


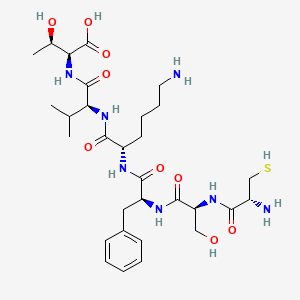
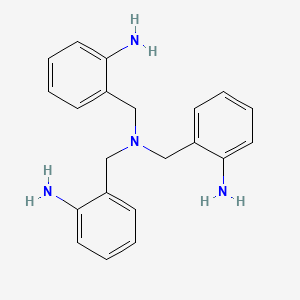
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
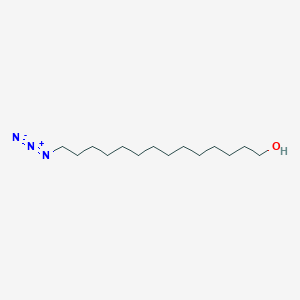
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
